Rafabegron
Overview
Description
Rafabegron is a small molecule drug that acts as a potent and selective beta-3 adrenergic receptor agonist. It was initially developed by Sumitomo Pharma Co., Ltd. for the treatment of metabolic diseases such as diabetes mellitus and obesity . The compound’s molecular formula is C21H23ClN2O4 .
Mechanism of Action
Target of Action
Rafabegron, also known as TAK-677, is a potent and selective agonist of the β3-adrenergic receptor . The β3-adrenergic receptor is a protein that plays a crucial role in the regulation of heart function and energy balance .
Mode of Action
This compound works by selectively binding to and activating the β3-adrenergic receptors . The activation of these receptors leads to relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle . This increases the bladder’s storage capacity, thereby alleviating feelings of urgency and frequency .
Result of Action
The activation of β3-adrenergic receptors by this compound results in the relaxation of the detrusor smooth muscle, which increases the bladder’s storage capacity . This can help alleviate symptoms of conditions like overactive bladder, characterized by feelings of urgency and frequency . In addition, this compound has been shown to reduce blood glucose, insulin, free fatty acids (FFA), and triglyceride levels in diabetic and obese mouse models .
Biochemical Analysis
Biochemical Properties
Rafabegron is a small molecule that interacts with the beta3-adrenoceptor, a type of G protein-coupled receptor (GPCR) found in various tissues, including adipose tissue and the urinary bladder . As an agonist, this compound binds to this receptor and activates it, triggering a series of biochemical reactions within the cell .
Cellular Effects
This compound’s activation of the beta3-adrenoceptor has been shown to reduce blood glucose, insulin, FFA, and triglyceride levels in diabetic and obese mouse models . This suggests that this compound may influence cell function by modulating metabolic pathways and cellular signaling related to these biomolecules .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the beta3-adrenoceptor. As an agonist, this compound binds to this receptor, leading to its activation . This activation triggers intracellular signaling pathways that can lead to various cellular responses, including changes in metabolic activity .
Metabolic Pathways
This compound’s role in metabolic pathways is primarily related to its action as a beta3-adrenoceptor agonist . By activating this receptor, this compound can influence various metabolic processes, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
Disclaimer: The information provided here is based on the current state of our knowledge and may be subject to change as new research findings emerge .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rafabegron involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for beta-3 adrenergic receptor agonists typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as crystallization or chromatography, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Rafabegron undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Rafabegron has several scientific research applications, including:
Chemistry: Used as a model compound to study beta-3 adrenergic receptor agonists and their chemical properties.
Biology: Investigated for its effects on metabolic pathways and energy expenditure in biological systems.
Medicine: Explored for its potential therapeutic effects in treating metabolic diseases such as diabetes mellitus and obesity.
Industry: Utilized in the development of new drugs targeting beta-3 adrenergic receptors
Comparison with Similar Compounds
Similar Compounds
Mirabegron: Another beta-3 adrenergic receptor agonist used to treat overactive bladder.
Solabegron: A beta-3 adrenergic receptor agonist investigated for its potential in treating metabolic disorders
Uniqueness of Rafabegron
This compound is unique due to its high selectivity and potency for beta-3 adrenergic receptors, making it a promising candidate for the treatment of metabolic diseases. Its specific molecular structure and pharmacological profile distinguish it from other similar compounds .
Properties
IUPAC Name |
2-[[3-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yl]oxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-13(23-11-18(25)14-4-2-5-16(22)9-14)8-15-10-24-21-17(15)6-3-7-19(21)28-12-20(26)27/h2-7,9-10,13,18,23-25H,8,11-12H2,1H3,(H,26,27)/t13-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEYFIGWYQJVDR-ACJLOTCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=C1C=CC=C2OCC(=O)O)NCC(C3=CC(=CC=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CNC2=C1C=CC=C2OCC(=O)O)NC[C@@H](C3=CC(=CC=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179162 | |
Record name | Rafabegron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244081-42-3 | |
Record name | Rafabegron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=244081-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rafabegron [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244081423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rafabegron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RAFABEGRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN3E1Q0SU2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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